trans-2-(4-Methylthiophenyl)cyclohexanol
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Overview
Description
Trans-2-(4-Methylthiophenyl)cyclohexanol: is an organic compound with the molecular formula C13H18OS It is a derivative of cyclohexanol, where the hydroxyl group is attached to a cyclohexane ring, and a 4-methylthiophenyl group is substituted at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Methylthiophenyl)cyclohexanol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanol and 4-methylthiophenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to deprotonate the thiophenol, followed by nucleophilic substitution on the cyclohexanol derivative.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Trans-2-(4-Methylthiophenyl)cyclohexanol can undergo oxidation reactions to form corresponding ketones or sulfoxides.
Reduction: It can be reduced to form alcohol derivatives or thiol compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or sulfoxides.
Reduction: Formation of alcohols or thiols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, which can be useful in drug development.
Biochemical Pathways: Investigated for its role in modulating biochemical pathways in cells.
Medicine:
Pharmaceuticals: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Drug Delivery: Used in the development of drug delivery systems to improve the bioavailability of active compounds.
Industry:
Materials Science: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
Molecular Targets and Pathways: Trans-2-(4-Methylthiophenyl)cyclohexanol exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Cyclohexanol: A simple alcohol with a cyclohexane ring, lacking the 4-methylthiophenyl group.
4-Methylthiophenol: A thiophenol derivative with a methyl group at the fourth position, lacking the cyclohexanol moiety.
2-Phenylcyclohexanol: A similar compound where the thiophenyl group is replaced by a phenyl group.
Uniqueness: Trans-2-(4-Methylthiophenyl)cyclohexanol is unique due to the presence of both the cyclohexanol and 4-methylthiophenyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest.
Biological Activity
Trans-2-(4-Methylthiophenyl)cyclohexanol is an organic compound with significant potential in various biological applications. This article focuses on its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₈OS
- Molecular Weight : 222.35 g/mol
- Structure : The compound features a cyclohexanol structure substituted with a 4-methylthiophenyl group, contributing to its unique chemical properties.
The biological activity of this compound is primarily mediated through its interactions with various biological targets:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing cellular processes.
- Receptor Modulation : It can modulate receptor activity, thereby affecting cellular signaling pathways.
- Pathway Alteration : The compound may alter key biochemical pathways, leading to changes in cellular functions and potential therapeutic effects.
Biological Activity Studies
Recent research has highlighted the potential therapeutic applications of this compound:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for developing new pharmaceuticals targeting bacterial infections.
- Anticancer Potential : Investigations into its anticancer properties are ongoing, with initial findings indicating that it may inhibit cancer cell proliferation through specific molecular interactions .
- Binding Affinity Studies : Interaction studies have shown that this compound has a binding affinity for various biological targets, suggesting a pharmacological potential that warrants further exploration.
Comparative Analysis with Similar Compounds
To understand the unique characteristics of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Trans-2-Methylcyclohexanol | C₇H₁₄O | Simpler structure; lacks thiophenyl group |
4-Methylthiophenol | C₇H₈S | Contains thiophenol structure; no cyclohexanol |
Trans-4-Methylcyclohexanol | C₇H₁₄O | Similar cyclohexanol structure; different substitution pattern |
Trans-2-(4-Ethylthiophenyl)cyclohexanol | C₁₄H₁₈OS | Ethyl instead of methyl; potentially different activity |
The presence of both the cyclohexanol framework and the 4-methylthiophenyl group distinguishes this compound from these similar compounds, suggesting unique reactivity and biological interactions.
Case Studies
Several case studies have explored the biological activities of this compound:
-
Case Study on Antimicrobial Activity :
- A study investigated the compound's efficacy against various bacterial strains. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent.
- Case Study on Anticancer Activity :
-
Mechanistic Study :
- A detailed mechanistic study demonstrated that the compound interacts with specific enzymes involved in cell signaling pathways, providing insights into its mode of action.
Properties
Molecular Formula |
C13H18OS |
---|---|
Molecular Weight |
222.35 g/mol |
IUPAC Name |
2-(4-methylsulfanylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H18OS/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h6-9,12-14H,2-5H2,1H3 |
InChI Key |
HRFRNNMJXGCVTP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2CCCCC2O |
Origin of Product |
United States |
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